Cas no 1389310-32-0 ((S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine)

(S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine is a chiral quinazoline derivative featuring a pyrrolidine substituent at the 3-position. This compound is of interest in medicinal chemistry due to its structural motif, which is often associated with bioactive properties, particularly in kinase inhibition and receptor modulation. The (S)-enantiomer offers stereochemical specificity, making it valuable for targeted drug development and mechanistic studies. Its quinazoline core provides a rigid scaffold for interactions with biological targets, while the pyrrolidine moiety enhances solubility and binding affinity. This compound is suitable for use as a building block in the synthesis of pharmacologically active molecules, offering researchers a versatile intermediate for exploring structure-activity relationships.
(S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine structure
1389310-32-0 structure
Product Name:(S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine
CAS No:1389310-32-0
MF:C12H14N4
MW:214.266361713409
CID:5692265
PubChem ID:66570479
Update Time:2025-05-20

(S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine Chemical and Physical Properties

Names and Identifiers

    • AKOS027390836
    • N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine
    • (S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine
    • 1389310-32-0
    • CS-0445799
    • KS-7238
    • 4-Quinazolinamine, N-(3S)-3-pyrrolidinyl-
    • MDL: MFCD22375782
    • Inchi: 1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m0/s1
    • InChI Key: XVTBSEBCNFXKGC-VIFPVBQESA-N
    • SMILES: N1CC[C@@H](C1)NC1C2C=CC=CC=2N=CN=1

Computed Properties

  • Exact Mass: 214.121846464g/mol
  • Monoisotopic Mass: 214.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.8Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 407.7±40.0 °C at 760 mmHg
  • Flash Point: 200.3±27.3 °C
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C
  • pka: 9.69±0.10(Predicted)

(S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine Security Information

(S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine Customs Data

  • HS CODE:2933998090

(S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine Pricemore >>

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Additional information on (S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine

Recent Advances in the Study of (S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine (CAS: 1389310-32-0)

In recent years, (S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine (CAS: 1389310-32-0) has emerged as a promising compound in the field of chemical biology and pharmaceutical research. This quinazoline derivative has garnered significant attention due to its potential applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The compound's unique structural features, including the chiral pyrrolidine moiety, make it a valuable scaffold for medicinal chemistry optimization.

A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of (S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine derivatives as selective inhibitors of protein kinases. The research team employed a structure-based drug design approach, utilizing X-ray crystallography to elucidate the binding mode of the compound within the ATP-binding site of target kinases. Their findings demonstrated that the (S)-configuration at the pyrrolidine ring is crucial for maintaining high binding affinity and selectivity.

Further investigations into the pharmacological properties of 1389310-32-0 have revealed its potential as a lead compound for cancer therapy. In vitro studies using various cancer cell lines showed that optimized derivatives of (S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine exhibited potent antiproliferative activity, with IC50 values in the nanomolar range. Mechanistic studies indicated that these compounds primarily function through the inhibition of key signaling pathways involved in cell proliferation and survival.

The metabolic stability and pharmacokinetic profile of 1389310-32-0 have also been investigated in preclinical models. A 2024 study in Drug Metabolism and Disposition reported favorable oral bioavailability and reasonable half-life for selected derivatives, suggesting their potential for further development as oral therapeutics. However, researchers noted that certain structural modifications might be necessary to improve blood-brain barrier penetration for potential CNS applications.

Recent patent filings (2023-2024) have highlighted the growing commercial interest in (S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine derivatives. Several pharmaceutical companies have claimed novel synthetic routes and formulations of the compound, indicating its potential transition from academic research to clinical development. These patents often emphasize the compound's utility in treating various malignancies and inflammatory disorders.

Ongoing research is exploring the potential of 1389310-32-0 as a molecular probe for studying kinase signaling networks. Its selective binding properties make it particularly useful for target validation studies and chemical biology applications. Recent work has demonstrated its utility in proteomic studies aimed at identifying novel kinase-substrate relationships in complex cellular systems.

In conclusion, (S)-N-(Pyrrolidin-3-yl)quinazolin-4-amine represents a versatile scaffold with significant potential in drug discovery and chemical biology. The compound's unique structural features, combined with its promising biological activity and increasing commercial interest, suggest that it will remain an important focus of research in the coming years. Future studies will likely explore its applications in combination therapies and its potential against emerging drug-resistant targets.

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